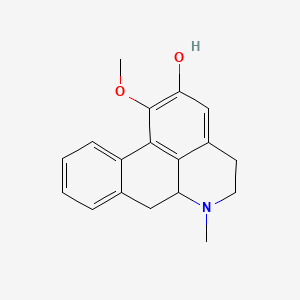

2-hydroxy-1-methoxyaporphine

Description

Floribundine is a natural product found in Annona purpurea, Tephroseris palustris, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXOIHNFHOEPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Floribundine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3153-55-7 | |

| Record name | Floribundine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 196 °C | |

| Record name | Floribundine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Alkaloid 2-hydroxy-1-methoxyaporphine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-1-methoxyaporphine is a naturally occurring aporphine (B1220529) alkaloid that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the vast class of isoquinoline (B145761) alkaloids, it is found in select plant species and is a key active component in some traditional medicines.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its extraction and isolation, and an exploration of its biological activities with a focus on the underlying signaling pathways.

Natural Sources

The primary and most well-documented natural source of this compound is the lotus (B1177795) plant, Nelumbo nucifera Gaertn., a member of the Nymphaeaceae family.[1] It is one of the main aporphine alkaloids found in the leaves of this plant. While Nelumbo nucifera is the principal source, other plant families known for producing a wide array of aporphine alkaloids, such as Annonaceae and Menispermaceae, may also contain this specific compound, though further phytochemical investigations are required for confirmation.

Quantitative Data on Isolation

The yield of this compound can vary depending on the plant material and the extraction and purification methods employed. A notable study utilizing high-speed counter-current chromatography (HSCCC) for purification from the crude extract of Nelumbo nucifera leaves provides specific quantitative data, which is summarized in the table below.

| Parameter | Value | Reference |

| Starting Material | Crude alkaloid extract from Nelumbo nucifera leaves | [2] |

| Amount of Crude Extract | 100 mg | [2] |

| Yield of this compound | 6.3 mg | [2] |

| Purity | 95.1% | [2] |

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from its primary natural source, Nelumbo nucifera leaves.

I. Preparation of Crude Alkaloid Extract from Nelumbo nucifera Leaves

This protocol outlines the initial extraction of total alkaloids from the dried plant material.

Materials and Reagents:

-

Dried and pulverized leaves of Nelumbo nucifera

-

0.1 mol/L Hydrochloric acid (HCl)

-

0.1 mol/L Sodium hydroxide (B78521) (NaOH)

-

Filter paper

-

Ultrasonic bath

-

Rotary evaporator

Procedure:

-

Extraction: Weigh 300 g of pulverized Nelumbo nucifera leaves and place them in a suitable vessel. Add 3000 mL of 0.1 mol/L HCl and subject the mixture to ultrasonication at 40,000 Hz for 20 minutes. Repeat this extraction process three times.

-

Filtration: Combine all the extracts and filter through filter paper to remove solid plant material.

-

Basification and Precipitation: To the filtered solution, add 0.1 mol/L NaOH dropwise while stirring until the pH of the solution reaches 8.5. This will cause the alkaloids to precipitate.

-

Collection and Drying: Filter the solution to collect the precipitated crude alkaloids. The resulting solution is then evaporated to dryness under reduced pressure at 60°C. This yields the crude alkaloid extract for subsequent purification. From 300g of dried leaves, approximately 2.1 g of crude alkaloid extract can be obtained.

II. Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the purification of this compound from the crude alkaloid extract.

Instrumentation and Reagents:

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Two-phase solvent system: n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v)

-

Crude alkaloid extract from Nelumbo nucifera leaves

Procedure:

-

Preparation of the Two-Phase Solvent System: Prepare the solvent system by mixing n-hexane, ethyl acetate, methanol, acetonitrile, and water in the specified volume ratios. The mixture should be thoroughly shaken and allowed to separate into two distinct phases in a separatory funnel at room temperature. The two phases are then separated for use in the HSCCC.

-

HSCCC System Preparation: The multilayer coil column of the HSCCC is first entirely filled with the upper phase (stationary phase). The apparatus is then rotated at an appropriate speed while the lower phase (mobile phase) is pumped into the head end of the column.

-

Sample Injection and Elution: Once hydrodynamic equilibrium is established, a 100 mg sample of the crude alkaloid extract, dissolved in a suitable volume of the biphasic solvent mixture, is injected into the column. The mobile phase is then continuously pumped through the column at a specific flow rate.

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored (e.g., by UV detection) and collected into fractions. The fractions containing the purified this compound are identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Isolation and Characterization: The fractions containing the target compound are combined and the solvent is evaporated to yield purified this compound. The structure and purity of the isolated compound can be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

This compound has been reported to possess several pharmacological activities, most notably anti-diabetic effects.[2] While direct and extensive studies on its mechanisms of action are still emerging, research on the closely related and co-occurring alkaloid, nuciferine, provides significant insights into the potential signaling pathways involved. Furthermore, preliminary studies on this compound suggest its involvement in the AMPK signaling pathway for glucose consumption.[3]

Proposed Anti-Diabetic Signaling Pathway

Based on studies of related aporphine alkaloids and initial findings for this compound, a plausible mechanism for its anti-diabetic effect involves the activation of the AMP-activated protein kinase (AMPK) pathway and modulation of the PI3K/Akt/mTOR signaling cascade.

References

Unveiling 2-hydroxy-1-methoxyaporphine in Nelumbo nucifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, isolation, and characterization of the aporphine (B1220529) alkaloid, 2-hydroxy-1-methoxyaporphine, from the sacred lotus, Nelumbo nucifera. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and relevant biological context to support further research and development efforts.

Quantitative Analysis of this compound

The presence and quantity of this compound in Nelumbo nucifera have been determined using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC). The concentration of this alkaloid, along with other related compounds, varies depending on the part of the plant and the extraction method employed.

Table 1: Quantitative Yield of Aporphine Alkaloids from Nelumbo nucifera Leaves by HSCCC

| Compound | Yield (mg) from 100 mg crude extract | Purity (%) |

| This compound | 6.3 | 95.1 |

| Pronuciferine | 1.1 | 96.8 |

| Nuciferine (B1677029) | 8.5 | 98.9 |

| Roemerine (B1679503) | 2.7 | 97.4 |

Data sourced from Ma et al. (2014)[1][2]

Table 2: HPLC Determination of Alkaloids in Nelumbo nucifera

| Compound | Linear Range (μg) | Average Recovery (%) - Alkaloid Fraction | Average Recovery (%) - N. nucifera |

| This compound | 0.110-0.658 | 101.5 | 99.53 |

| Pronuciferine | 0.0210-0.126 | 99.14 | 100.5 |

| Nuciferine | 0.103-0.618 | 99.21 | 97.51 |

| Roemerine | 0.0856-0.514 | 98.41 | 100.1 |

Data sourced from a 2008 study on HPLC determination[3]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from Nelumbo nucifera.

General Extraction of Aporphine Alkaloids

A common initial step involves solvent extraction from dried plant material. For instance, dried flower buds of N. nucifera can be extracted with methanol (B129727) under reflux to yield a crude methanol extract.[4] This extract is then typically subjected to liquid-liquid partitioning. A representative method involves partitioning the methanol extract between ethyl acetate (B1210297) and an acidic aqueous solution (e.g., 3% aqueous tartaric acid).[4] This separates the alkaloids into the acidic aqueous layer.

Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective one-step purification method for obtaining high-purity aporphine alkaloids from the crude extract.[1][2]

-

Sample Preparation: A crude extract is obtained from the leaves of N. nucifera.

-

HSCCC System: A two-phase solvent system is employed. A commonly used system consists of n-hexane-ethyl acetate-methanol-acetonitrile-water (in a volumetric ratio of 5:3:3:2.5:5).[1][2][5][6]

-

Operation: The crude extract is subjected to HSCCC separation, yielding purified fractions of various alkaloids, including this compound.[1][2]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis of this compound.

-

Chromatographic Conditions:

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra provide detailed information about the chemical structure.[1][2]

Biological Activity and Potential Signaling Pathways

Research has indicated that this compound exhibits biological activity, particularly in the context of glucose metabolism.

Effect on Glucose Consumption

Studies have shown that this compound can significantly increase insulin-stimulated glucose consumption in 3T3-L1 adipocytes.[1][7] At a concentration of 2 μg/mL, it demonstrated a potent glucose consumption-stimulatory activity, comparable to the positive control, rosiglitazone.[1]

Postulated Signaling Pathway

While the precise signaling pathway modulated by this compound is yet to be fully elucidated, its effect on glucose uptake in adipocytes suggests a potential interaction with the insulin (B600854) signaling pathway. Aporphine alkaloids, in general, are known to interact with various receptors, including dopamine (B1211576) and serotonin (B10506) receptors.[8][9] Furthermore, some aporphine derivatives have been shown to activate the Nrf2-ARE pathway, which is involved in cellular antioxidant responses.[10]

Based on its observed bioactivity, a hypothetical signaling pathway can be proposed, warranting further investigation.

Caption: Hypothetical signaling pathway for this compound-induced glucose uptake.

Experimental and Analytical Workflow

The process of discovering and characterizing this compound from Nelumbo nucifera follows a systematic workflow, from plant material collection to biological activity assessment.

Caption: General workflow for the discovery and analysis of this compound.

References

- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [HPLC determination of this compound, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Molecular Sciences Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo Nucifera Gaertn and Their Effects on Glucose Consumption in 3t3-l1 Adipocytes | Semantic Scholar [semanticscholar.org]

- 8. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Apomorphine protects against 6-hydroxydopamine-induced neuronal cell death through activation of the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Hydroxy-1-Methoxyaporphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-1-methoxyaporphine is a naturally occurring aporphine (B1220529) alkaloid predominantly isolated from the sacred lotus (B1177795) (Nelumbo nucifera) and is a principal active component of the traditional Chinese medicine Jiang-Zhi-Ning. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, anti-diabetic, and potential neuromodulatory effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the putative signaling pathways to serve as a resource for researchers and professionals in drug development. While specific receptor binding and enzyme inhibition data for this compound are limited, this guide draws upon data from structurally related aporphine alkaloids to provide a contextual framework for its potential mechanisms of action.

Introduction

This compound is an isoquinoline (B145761) alkaloid characterized by the core aporphine skeleton. It is a significant bioactive constituent of Nelumbo nucifera (lotus) and has been identified as a major pharmacologically active ingredient in the traditional Chinese medicine Jiang-Zhi-Ning, which is traditionally used for the management of hyperlipidemia[1]. The broader class of aporphine alkaloids is known to exhibit a wide array of pharmacological activities, including anti-HIV, anti-hyperlipidemic, anti-platelet, hypotensive, anti-oxidant, anti-microbial, anti-obesity, anti-diabetic, and melanogenesis inhibitory effects[2]. This guide will delve into the specific biological activities attributed to this compound and the proposed molecular mechanisms underlying these effects.

Biological Activities and Mechanisms of Action

The primary reported biological activities of this compound are its anti-inflammatory and anti-diabetic effects. Additionally, based on the pharmacology of structurally similar aporphine alkaloids, potential interactions with dopaminergic and serotonergic systems are plausible.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[1]. While the precise signaling pathway for this compound has not been fully elucidated, the anti-inflammatory actions of many natural products, including other aporphine alkaloids, are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).

Proposed Signaling Pathway for Anti-inflammatory Action

Anti-diabetic Activity

This compound has demonstrated significant glucose consumption-stimulatory activity in 3T3-L1 adipocytes, with an efficacy comparable to the anti-diabetic drug rosiglitazone (B1679542) at a concentration of 2 μg/mL[2]. The precise mechanism is not yet fully understood, but it is hypothesized that it may involve the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and utilization.

Proposed Signaling Pathway for Anti-diabetic Action

Potential Neuromodulatory Activity

While direct studies on this compound are lacking, many aporphine alkaloids are known to interact with dopamine (B1211576) and serotonin (B10506) receptors. The substitution pattern on the aporphine core, particularly at the C1, C2, C10, and C11 positions, significantly influences receptor affinity and selectivity. For instance, (R)-aporphine acts as an antagonist at both D1 and D2 dopamine receptors. Given its structure, it is plausible that this compound may also exhibit affinity for these receptors, warranting further investigation.

Enzyme Inhibition

This compound, along with other aporphine alkaloids, has been implicated in the competitive inhibition of Cytochrome P450 2D6 (CYP2D6). This suggests a potential for drug-drug interactions with substrates of this enzyme.

Quantitative Data

Specific quantitative data for this compound is sparse. The following table summarizes the available data for this compound and structurally related aporphine alkaloids to provide a comparative context.

| Compound | Target/Assay | Value | Cell Line/System | Reference |

| This compound | LPS-induced Nitric Oxide Production | IC50 > 10 µM | RAW264.7 | [1] |

| This compound | Glucose Consumption | Significant increase at 2 µg/mL | 3T3-L1 Adipocytes | [2] |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Dopamine D1 Receptor | Ki = 46 nM | Rat Forebrain Tissue | |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Dopamine D2 Receptor | Ki = 235 nM | Rat Forebrain Tissue | |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | Dopamine D1 Receptor | Ki = 1690 nM | Rat Forebrain Tissue | |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | Dopamine D2 Receptor | Ki = 44 nM | Rat Forebrain Tissue | |

| (R)-Aporphine | Dopamine D1 Receptor | Ki = 717 nM | - | |

| (R)-Aporphine | Dopamine D2 Receptor | Ki = 527 nM | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of this compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW264.7 macrophages.

Experimental Workflow

Materials:

-

RAW264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve using a sodium nitrite solution. Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-only control.

In Vitro Anti-diabetic Activity: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol outlines the measurement of glucose uptake in differentiated 3T3-L1 adipocytes.

Experimental Workflow

Materials:

-

Differentiated 3T3-L1 adipocytes

-

DMEM

-

FBS

-

Insulin

-

This compound

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

-

Krebs-Ringer-HEPES (KRH) buffer

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard protocol (e.g., using insulin, dexamethasone, and IBMX).

-

Serum Starvation: Serum starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

-

Treatment: Wash the cells with KRH buffer and then incubate with KRH buffer containing this compound and/or insulin for 30 minutes.

-

Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Termination: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., 485 nm excitation and 535 nm emission).

-

Data Analysis: Quantify the fluorescence and normalize to a control group to determine the fold-increase in glucose uptake.

Conclusion

This compound is a promising bioactive alkaloid with demonstrated anti-inflammatory and anti-diabetic properties. While the precise molecular mechanisms and a comprehensive quantitative pharmacological profile are still under investigation, the available evidence suggests that its effects are likely mediated through the modulation of key signaling pathways such as NF-κB and AMPK. The structural similarity of this compound to other well-characterized aporphine alkaloids also points towards potential interactions with central nervous system receptors, which warrants further exploration. This technical guide provides a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural product. Further studies are needed to elucidate its specific molecular targets, establish a detailed pharmacokinetic and pharmacodynamic profile, and explore its full therapeutic potential.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Hydroxy-1-Methoxyaporphine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on the mechanism of action of 2-hydroxy-1-methoxyaporphine is primarily inferred from studies on the traditional Chinese medicine Jiang-Zhi-Ning (JZN), in which it has been identified as a major pharmacologically active constituent. Direct quantitative data on the interaction of isolated this compound with specific molecular targets is limited in publicly available scientific literature.

Executive Summary

This compound is an aporphine (B1220529) alkaloid isolated from the plant Nelumbo nucifera (lotus). It is a key bioactive component of the traditional Chinese medicine Jiang-Zhi-Ning, which is clinically used to treat hyperlipidemia. The primary mechanism of action of this compound, as inferred from studies on JZN, revolves around the regulation of lipid metabolism. This involves the modulation of genes central to cholesterol homeostasis, bile acid synthesis, and the peroxisome proliferator-activated receptor (PPAR) signaling pathway. These actions collectively contribute to the reduction of plasma lipid levels.

Inferred Mechanism of Action: Regulation of Lipid Metabolism

Based on studies of Jiang-Zhi-Ning, this compound is believed to exert its hypolipidemic effects through a multi-target mechanism primarily within hepatocytes. The core of this mechanism is the regulation of gene expression involved in key pathways of lipid metabolism.

Modulation of Cholesterol Metabolism

Studies on JZN suggest that its active components, including this compound, influence the expression of several key genes involved in cholesterol synthesis, uptake, and conversion to bile acids.

Regulation of Bile Acid Synthesis

The conversion of cholesterol to bile acids is a major pathway for cholesterol catabolism in the liver. Evidence from JZN research indicates an upregulation of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway, which would promote cholesterol excretion.

Involvement of the PPAR Signaling Pathway

Transcriptomic analysis of the effects of a combination of advantageous components from JZN, including this compound, revealed the regulation of the PPAR signaling pathway. PPARs are nuclear receptors that play a critical role in lipid and glucose homeostasis.

Data Presentation: Inferred Effects on Gene Expression

The following table summarizes the qualitative effects of Jiang-Zhi-Ning's active components on the mRNA expression of genes involved in lipid metabolism, as observed in human liver cells (Bel-7402) and animal models. This provides an inferred functional profile for this compound.

| Gene Target | Protein Function | Observed Effect of JZN Components | Inferred Consequence for Lipid Metabolism |

| LDL-R (Low-Density Lipoprotein Receptor) | Mediates the endocytosis of cholesterol-rich LDL. | Increased mRNA expression | Enhanced clearance of LDL-cholesterol from circulation. |

| HMG-CoAR (HMG-CoA Reductase) | Rate-limiting enzyme in cholesterol biosynthesis. | Increased mRNA expression | Potentially a feedback response to lower intracellular cholesterol. |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in the conversion of cholesterol to bile acids. | Increased mRNA expression | Increased catabolism and excretion of cholesterol. |

| ACAT2 (Acyl-CoA: Cholesterol Acyltransferase 2) | Catalyzes the formation of cholesteryl esters for storage or lipoprotein assembly. | Decreased mRNA expression | Reduced esterification and packaging of cholesterol into lipoproteins. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Jiang-Zhi-Ning, which form the basis of our understanding of the inferred mechanism of action of this compound.

In Vitro: Lipid Accumulation Assay in HepG2 Cells

This protocol is used to assess the effect of compounds on lipid accumulation in a human hepatocyte cell line.

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Lipid Accumulation: To induce steatosis, HepG2 cells are incubated with a mixture of free fatty acids (e.g., oleic acid and palmitic acid) for 24 hours.

-

Treatment: Cells are then treated with various concentrations of the test compound (e.g., a combination of advantageous components from JZN including this compound) for a specified period.

-

Quantification of Lipid Content:

-

Oil Red O Staining: Cells are fixed with 4% paraformaldehyde, washed with PBS, and stained with Oil Red O solution to visualize neutral lipid droplets. The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured spectrophotometrically to quantify the lipid content.

-

Triglyceride Assay: Cellular triglycerides (TG) are quantified using a commercial triglyceride assay kit according to the manufacturer's instructions.

-

-

Data Analysis: The reduction in lipid content in treated cells is compared to that in untreated, lipid-laden control cells.

In Vivo: Triton WR-1339-Induced Hyperlipidemia Model

This animal model is used to evaluate the hypolipidemic activity of compounds in vivo.

-

Animal Model: Male ICR mice or Sprague-Dawley rats are used. The animals are housed under standard laboratory conditions with free access to food and water.

-

Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 (a non-ionic surfactant) at a dose of 400 mg/kg body weight. Triton WR-1339 inhibits lipoprotein lipase, leading to the accumulation of very-low-density lipoproteins (VLDL) and a rapid increase in plasma triglyceride and cholesterol levels.

-

Treatment: Animals are divided into several groups: a normal control group, a hyperlipidemic model group, a positive control group (e.g., treated with simvastatin), and treatment groups receiving different doses of the test substance (e.g., JZN extract or a combination of its active components) via oral gavage.

-

Blood Sampling and Analysis: Blood samples are collected at specified time points (e.g., 24 hours) after Triton WR-1339 injection. Serum is separated by centrifugation.

-

Biochemical Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using commercial enzymatic kits.

-

Data Analysis: The lipid profiles of the treatment groups are compared with those of the hyperlipidemic model group to assess the hypolipidemic efficacy of the test substance.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is used to determine the effect of treatment on the mRNA expression levels of target genes in liver tissue or cultured cells.

-

RNA Extraction: Total RNA is isolated from liver tissue or cultured cells using a suitable RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's protocol.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers or oligo(dT) primers.

-

qPCR: The qPCR is performed using a real-time PCR system with a SYBR Green-based or TaqMan probe-based detection method. Specific primers for the target genes (e.g., LDL-R, HMG-CoAR, CYP7A1, ACAT2) and a reference gene (e.g., GAPDH, β-actin) are used.

-

Cycling Conditions: A typical qPCR protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the inferred signaling pathways and experimental workflows related to the mechanism of action of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a key active component of Jiang-Zhi-Ning, contributes significantly to its hypolipidemic effects by modulating the expression of genes crucial for cholesterol metabolism, bile acid synthesis, and PPAR signaling. This multi-target approach makes it a compound of interest for further investigation in the context of metabolic disorders.

Future research should focus on elucidating the direct molecular interactions of isolated this compound. Key areas for investigation include:

-

Receptor Binding Assays: To determine the binding affinities of this compound for nuclear receptors such as PPARs, LXR, and FXR.

-

Enzyme Inhibition Assays: To quantify the direct inhibitory or activating effects on key enzymes in lipid metabolism, such as HMG-CoA reductase and ACAT2.

-

In-depth Signaling Studies: To confirm the specific intracellular signaling cascades modulated by this compound and to identify its direct upstream targets.

A comprehensive understanding of the direct molecular mechanisms of this compound will be crucial for its potential development as a modern therapeutic agent for hyperlipidemia and related metabolic diseases.

Unveiling the Pharmacological Profile of 2-Hydroxy-1-Methoxyaporphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1-methoxyaporphine is an aporphine (B1220529) alkaloid naturally occurring in plants of the Nelumbo genus, commonly known as the sacred lotus.[1][2] As a member of the extensive aporphine class of alkaloids, which are known for their diverse pharmacological activities, this compound presents a subject of interest for further investigation into its potential therapeutic applications.[3][4] This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, supplemented with comparative data from structurally related aporphine alkaloids to offer a broader context for its potential biological activities. Detailed experimental methodologies and conceptual diagrams are included to facilitate further research and drug development efforts.

Core Pharmacological Properties

While comprehensive pharmacological data for this compound remains limited, preliminary studies have indicated its potential in modulating inflammatory responses and glucose metabolism.

Anti-Inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. Specifically, it has been shown to reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse RAW264.7 macrophage cells.[5]

Effects on Glucose Metabolism

Research has also suggested a role for this compound in glucose regulation. Studies on 3T3-L1 adipocytes have indicated that this alkaloid can enhance glucose consumption, suggesting potential anti-diabetic applications.[2]

Quantitative Pharmacological Data

The available quantitative data for this compound is sparse. The following table summarizes the known in vitro activity. To provide a comparative perspective, data for a structurally similar aporphine alkaloid, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, is also included.

| Compound | Assay | Cell Line/Tissue | Parameter | Value | Reference |

| This compound | LPS-induced Nitric Oxide Production | RAW264.7 | IC50 | > 10 µM | [5] |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Dopamine (B1211576) D1 Receptor Binding | Rat Forebrain Tissue | Ki | 46 nM | [6] |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Dopamine D2 Receptor Binding | Rat Forebrain Tissue | Ki | 235 nM | [6] |

Potential Signaling Pathways

Based on the known pharmacology of the aporphine alkaloid class, this compound is likely to interact with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin (B10506) receptors. The anti-inflammatory effects observed may be mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, which is often activated by LPS.

Conceptual signaling pathway of this compound via a G-protein coupled receptor.

Potential mechanism of anti-inflammatory action of this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively published. However, standard methodologies for assessing the activity of aporphine alkaloids can be adapted.

Radioligand Receptor Binding Assay (General Protocol)

This protocol provides a framework for determining the binding affinity of this compound for various receptors.

1. Materials:

-

Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptors).

-

Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).

-

This compound (test compound).

-

Non-specific binding control (e.g., unlabeled Spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), a saturating concentration of the non-specific binding control, or a dilution of the test compound.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General workflow for a radioligand receptor binding assay.

Conclusion and Future Directions

The current body of knowledge on the pharmacological properties of this compound is in its nascent stages. The available data suggests potential anti-inflammatory and anti-diabetic activities, warranting further investigation. To fully elucidate its therapeutic potential, future research should focus on:

-

Comprehensive Receptor Screening: Determining the binding affinities of this compound across a wide range of neurotransmitter receptors and other relevant biological targets.

-

Functional Activity Assays: Characterizing the nature of its interaction with identified targets (i.e., agonist, antagonist, partial agonist, or inverse agonist).

-

In Vivo Studies: Evaluating its pharmacological effects in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity for specific targets.

By systematically addressing these research areas, a clearer understanding of the pharmacological profile of this compound will emerge, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structure Elucidation and Confirmation of 2-hydroxy-1-methoxyaporphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 2-hydroxy-1-methoxyaporphine, an aporphine (B1220529) alkaloid isolated from Nelumbo nucifera (the sacred lotus). This document details the experimental protocols for its isolation and the spectroscopic data that confirms its chemical structure, serving as a crucial resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the aporphine class of isoquinoline (B145761) alkaloids, which are known for their wide range of pharmacological activities. It has been identified as a significant bioactive component of Nelumbo nucifera, a plant with a long history of use in traditional medicine.[1] Accurate structure elucidation is the foundational step for understanding its bioactivity and for any further development of this compound as a potential therapeutic agent. This guide summarizes the key data and methodologies employed in its structural confirmation.

Isolation from Nelumbo nucifera

The primary method for the isolation of this compound from the leaves of Nelumbo nucifera involves a multi-step process beginning with extraction followed by advanced chromatographic separation.

Experimental Protocol: Extraction and Chromatographic Separation

Plant Material and Extraction: Dried and powdered leaves of Nelumbo nucifera are subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, to create a crude extract containing a mixture of alkaloids and other secondary metabolites.

High-Speed Counter-Current Chromatography (HSCCC): A highly efficient method for the separation of the target alkaloid from the crude extract is High-Speed Counter-Current Chromatography (HSCCC). This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby minimizing sample adsorption and degradation.

-

Two-Phase Solvent System: A carefully selected biphasic solvent system is crucial for successful separation. A common system for the separation of aporphine alkaloids from Nelumbo nucifera consists of a mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water.[1]

-

Procedure: The crude extract is dissolved in a portion of the solvent system and injected into the HSCCC instrument. The separation is achieved based on the differential partitioning of the individual components between the stationary and mobile liquid phases. Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[1]

Structure Elucidation and Confirmation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: ESI-MS Spectroscopic Data

| m/z | Interpretation |

| Data not available in search results |

Table 4: UV-Vis and IR Spectroscopic Data

| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) | Solvent/Medium |

| UV-Vis | ~219, 281, 302 nm | Acetonitrile |

| IR | ~3323 cm⁻¹ | KBr |

Note: The UV-Vis and IR data are typical for aporphine alkaloids and may not be specific to this compound.[2][3]

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS analysis is performed to determine the molecular weight and fragmentation pattern of the compound. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Visualization of the Elucidation Workflow

The logical flow from the natural source to the confirmed chemical structure is a critical aspect of natural product chemistry.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound has been successfully achieved through a combination of systematic extraction, advanced chromatographic purification, and comprehensive spectroscopic analysis. The data presented in this guide provides a definitive confirmation of its chemical structure, which is essential for ongoing research into its pharmacological properties and potential therapeutic applications. This document serves as a valuable technical resource for scientists and researchers in the field.

References

The Alkaloid 2-Hydroxy-1-Methoxyaporphine: A Nexus of Traditional Chinese Medicine and Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-1-methoxyaporphine, an aporphine (B1220529) alkaloid isolated from the leaves of the sacred lotus (B1177795) (Nelumbo nucifera), stands at the intersection of traditional botanical medicine and contemporary pharmacological investigation. As a key bioactive constituent of the traditional Chinese medicine (TCM) formulation Jiang-Zhi-Ning (降脂宁), traditionally used for hyperlipidemia, this compound is now being explored for its potential in metabolic regulation. This technical guide provides a comprehensive overview of the traditional applications, modern pharmacological evidence, and detailed experimental methodologies related to this compound, with a focus on its effects on glucose metabolism. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to support further research and drug development endeavors.

Traditional Chinese Medicine Applications

This compound is a significant bioactive component of Nelumbo nucifera (lotus leaf, or ‘He Ye’ 荷叶 in TCM).[1] Traditionally, lotus leaf is used in Chinese medicine to clear heat, resolve summer-heat, stop bleeding, and treat conditions such as hematemesis, epistaxis, and hemoptysis.[2][3] More pertinent to the modern findings, it has been traditionally used to address hyperlipidemia and obesity.[2]

The compound is a major active ingredient in the traditional Chinese medicine preparation Jiang-Zhi-Ning.[1] Jiang-Zhi-Ning is a well-known formula composed of four herbs: Polygonum multiflorum (He Shou Wu), Crataegus pinnatifida (Shan Zha), Nelumbo nucifera (He Ye), and Cassia obtusifolia (Jue Ming Zi).[4][5] This formulation has been used clinically to treat hyperlipidemia by promoting blood circulation, lowering blood lipids, and resisting arrhythmia.[4][6]

Modern Pharmacological Applications: Glucose Metabolism

Recent scientific investigations have focused on the potential of this compound to modulate glucose metabolism, aligning with the traditional use of lotus leaf for metabolic conditions. The primary evidence stems from studies on 3T3-L1 adipocytes, a standard in vitro model for studying adipogenesis and glucose metabolism.

Enhanced Insulin-Stimulated Glucose Consumption

Research has demonstrated that this compound significantly enhances insulin-stimulated glucose consumption in differentiated 3T3-L1 adipocytes.[7] This effect suggests a potential role for the compound in improving insulin (B600854) sensitivity and managing conditions associated with insulin resistance, such as type 2 diabetes.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on the effect of this compound on glucose consumption in 3T3-L1 adipocytes.

| Compound | Concentration (µg/mL) | Glucose Consumption (mmol/L) | Purity (%) | Reference |

| This compound | 2 | 12.29 | 95.1 | [8] |

| Pronuciferine | 2 | 11.88 | 96.8 | [8] |

| Rosiglitazone (Positive Control) | 1 µmol/L | 11.2 | N/A | [8] |

| Control | - | Lower than treated groups | N/A | [8] |

Hypothesized Mechanism of Action and Signaling Pathway

While direct mechanistic studies on this compound are still emerging, research on Nelumbo nucifera extracts and other aporphine alkaloids provides a strong foundation for a hypothesized signaling pathway. Extracts of Nelumbo nucifera have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is a central cascade in insulin signaling and glucose metabolism.[1][9][10] Furthermore, other aporphine alkaloids are known to regulate glucose homeostasis, with some evidence pointing towards the involvement of the AMP-activated protein kinase (AMPK) pathway.[8][11]

Based on this evidence, it is hypothesized that this compound enhances insulin-stimulated glucose uptake in adipocytes through the activation of the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the plasma membrane.

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

Isolation and Purification of this compound from Nelumbo nucifera

This protocol is based on high-speed counter-current chromatography (HSCCC).

a. Crude Extract Preparation:

-

Dried leaves of Nelumbo nucifera are powdered.

-

The powder is extracted with 95% ethanol (B145695) three times at room temperature.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in 0.5% HCl and then extracted with ethyl acetate (B1210297) to remove non-alkaloidal components.

-

The acidic aqueous layer is basified with 25% ammonia (B1221849) solution to pH 9-10 and then extracted with chloroform (B151607) to obtain the crude alkaloid extract.

b. HSCCC Separation:

-

A two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) is prepared.

-

The HSCCC column is filled with the upper phase as the stationary phase.

-

The lower phase is pumped into the column at a flow rate of 1.5 mL/min, while the apparatus is rotated at 850 rpm.

-

After hydrodynamic equilibrium is reached, the crude alkaloid extract dissolved in the lower phase is injected.

-

The effluent is continuously monitored by UV detection at 254 nm, and fractions are collected.

-

Fractions containing this compound are identified by HPLC, combined, and evaporated to dryness.

Caption: Workflow for isolation and purification.

3T3-L1 Adipocyte Differentiation and Glucose Consumption Assay

a. Cell Culture and Differentiation:

-

3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum.

-

To induce differentiation, post-confluent cells (day 0) are treated with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.

-

On day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.

-

From day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being changed every 2 days. The cells are fully differentiated into mature adipocytes by day 8.

b. Glucose Consumption Assay:

-

Differentiated 3T3-L1 adipocytes are serum-starved for 2 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

The cells are then washed with KRH buffer and incubated with KRH buffer containing this compound or control vehicle for a specified time.

-

Insulin (100 nM) is added to stimulate glucose uptake for 30 minutes.

-

The assay is initiated by adding 2-deoxy-D-[³H]glucose and incubated for 10 minutes.

-

The reaction is terminated by washing the cells with ice-cold PBS.

-

The cells are lysed with 0.1 M NaOH, and the radioactivity is measured by liquid scintillation counting.

Caption: 3T3-L1 differentiation and glucose uptake assay workflow.

Conclusion and Future Directions

This compound is a promising natural product with a rich history in traditional Chinese medicine and demonstrated potential in modern pharmacology, particularly in the context of metabolic diseases. The ability of this compound to enhance insulin-stimulated glucose uptake in adipocytes provides a scientific basis for the traditional use of Nelumbo nucifera in treating conditions related to metabolic syndrome.

Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound. Investigating its effects on the PI3K/Akt and AMPK pathways in more detail, including phosphorylation studies of key signaling proteins and GLUT4 translocation assays, will be crucial. Furthermore, in vivo studies in animal models of insulin resistance and diabetes are necessary to validate the in vitro findings and to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound. The development of robust analytical methods for its quantification in biological matrices will also be essential for its progression as a potential therapeutic agent. This comprehensive understanding will be vital for translating the traditional knowledge surrounding this unique alkaloid into evidence-based therapeutic applications.

References

- 1. probiologists.com [probiologists.com]

- 2. researchgate.net [researchgate.net]

- 3. DHHC7 Palmitoylates Glucose Transporter 4 (Glut4) and Regulates Glut4 Membrane Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of the proportions of advantageous components in the hypolipidemic “bioequivalent substance system” of Jiang-Zhi-Ning and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of Jiang-Zhi-Ning and Its Main Components on Cholesterol Metabolism [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Purification and characterization of aporphine alkaloids from leaves of Nelumbo nucifera Gaertn and their effects on glucose consumption in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. probiologists.com [probiologists.com]

- 10. probiologists.com [probiologists.com]

- 11. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Glucoregulatory Effects of 2-Hydroxy-1-Methoxyaporphine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the effects of 2-hydroxy-1-methoxyaporphine on glucose consumption, with a focus on its potential as a therapeutic agent for metabolic disorders. Drawing upon available preclinical data, this guide details the quantitative effects of this aporphine (B1220529) alkaloid on adipocyte glucose uptake, outlines the experimental protocols for assessing these effects, and elucidates the proposed underlying molecular mechanisms, primarily involving the AMP-activated protein kinase (AMPK) signaling pathway. All quantitative data are presented in standardized tables, and key methodologies and signaling cascades are visualized through detailed diagrams to facilitate understanding and further research in this area.

Introduction

This compound is a naturally occurring aporphine alkaloid isolated from the leaves of Nelumbo nucifera (lotus). Traditional medicine has long utilized lotus (B1177795) leaf extracts for various health benefits, including weight management and blood sugar control. Modern scientific inquiry has sought to identify the specific bioactive compounds responsible for these effects. Research has highlighted this compound as a compound of interest due to its significant impact on glucose metabolism in vitro. This whitepaper synthesizes the current knowledge regarding its effects on glucose consumption, providing a technical resource for the scientific community.

Quantitative Effects on Glucose Consumption

In vitro studies utilizing differentiated 3T3-L1 adipocytes, a standard model for studying adipocyte biology and insulin (B600854) sensitivity, have demonstrated the potent effects of this compound on glucose uptake. The primary available data is summarized below, comparing its efficacy to a control group and the well-established anti-diabetic drug, rosiglitazone (B1679542).

Data Presentation

The following table summarizes the quantitative data on insulin-stimulated glucose consumption in 3T3-L1 adipocytes following treatment with various aporphine alkaloids, including this compound, and the positive control, rosiglitazone. The data is extracted and interpreted from graphical representations in the cited literature[1][2].

| Compound | Concentration | Mean Glucose Consumption (% of Control) | Standard Deviation | p-value vs. Control |

| Control | - | 100% | - | - |

| Rosiglitazone | 1 µmol/L | ~145% | (Data not provided) | < 0.01 |

| This compound | 2 µg/mL | ~140% | (Data not provided) | < 0.01 |

| Pronuciferine | 2 µg/mL | ~135% | (Data not provided) | < 0.01 |

| Nuciferine | 2 µg/mL | ~115% | (Data not provided) | < 0.05 |

| Roemerine | 2 µg/mL | ~120% | (Data not provided) | < 0.05 |

Note: The numerical data for mean glucose consumption and standard deviation are estimations derived from the graphical data presented in the source publication. The statistical significance (p-value) is as reported in the original study.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the studies assessing the effects of this compound on glucose consumption.

3T3-L1 Preadipocyte Culture and Differentiation

The 3T3-L1 cell line is a widely used in vitro model for studying adipogenesis and glucose metabolism.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in a standard growth medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Differentiation: To induce differentiation into mature adipocytes, confluent 3T3-L1 preadipocytes are treated with a differentiation cocktail. A common cocktail consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Maturation: After 2-3 days, the differentiation medium is replaced with a maturation medium, which is typically DMEM with 10% FBS and 10 µg/mL insulin. The cells are maintained in this medium for another 2-3 days, after which they are cultured in DMEM with 10% FBS, with media changes every 2-3 days, until they are fully differentiated (usually 8-10 days post-induction), characterized by the accumulation of lipid droplets.

Glucose Uptake Assay (2-NBDG Method)

The measurement of glucose uptake in differentiated 3T3-L1 adipocytes is a key procedure to assess the biological activity of compounds like this compound. A common method involves the use of the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

-

Cell Preparation: Differentiated 3T3-L1 adipocytes are seeded in multi-well plates. Prior to the assay, cells are typically serum-starved for a defined period (e.g., 2-4 hours) in a serum-free, low-glucose medium.

-

Compound Incubation: The cells are then treated with the test compounds (e.g., this compound at 2 µg/mL), a positive control (e.g., rosiglitazone at 1 µmol/L), a vehicle control, and in the presence or absence of insulin (to measure insulin-stimulated glucose uptake). The incubation time with the compounds can vary.

-

2-NBDG Incubation: Following compound treatment, 2-NBDG is added to the wells at a final concentration (e.g., 50-100 µM) and incubated for a specific duration (e.g., 30-60 minutes) to allow for its uptake by the cells.

-

Fluorescence Measurement: After incubation, the cells are washed with a cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG. The intracellular fluorescence is then measured using a fluorescence microplate reader or a fluorescence microscope. The intensity of the fluorescence is directly proportional to the amount of glucose taken up by the cells.

Mandatory Visualizations

Experimental Workflow

Proposed Signaling Pathway

Research suggests that the glucose uptake-promoting effects of this compound may be mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[1].

Discussion and Future Directions

The available evidence strongly suggests that this compound is a bioactive constituent of Nelumbo nucifera with potent effects on glucose metabolism in adipocytes. Its ability to significantly enhance insulin-stimulated glucose uptake to a degree comparable with the established anti-diabetic drug rosiglitazone positions it as a promising candidate for further investigation in the context of insulin resistance and type 2 diabetes.

The proposed mechanism of action via the AMPK signaling pathway is a plausible explanation for its observed effects. AMPK is a central regulator of cellular energy homeostasis, and its activation is known to promote glucose uptake in various cell types, including adipocytes. Future research should focus on confirming the direct activation of AMPK by this compound and identifying the specific downstream effectors involved in GLUT4 translocation.

Further in-depth studies are warranted to:

-

Elucidate the precise dose-response relationship of this compound on glucose uptake.

-

Investigate the effects of this compound in other insulin-sensitive tissues, such as skeletal muscle and liver.

-

Conduct in vivo studies in animal models of insulin resistance and diabetes to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

-

Explore the potential for synergistic effects with other anti-diabetic agents.

Conclusion

This compound demonstrates significant potential as a modulator of glucose metabolism. This technical whitepaper provides a foundational resource for researchers and drug development professionals, summarizing the current quantitative data, detailing relevant experimental protocols, and visualizing the proposed mechanism of action. Continued investigation into this promising natural compound is crucial for unlocking its full therapeutic potential in the management of metabolic diseases.

References

A Technical Guide to 2-hydroxy-1-methoxyaporphine: Chemical, Physical, and Biological Properties

Introduction

2-hydroxy-1-methoxyaporphine is a naturally occurring aporphine (B1220529) alkaloid found predominantly in the leaves of the sacred lotus, Nelumbo nucifera. As a major active component of the traditional Chinese medicine Jiang-Zhi-Ning, this compound has garnered significant interest within the scientific community.[1] Research has highlighted its potential hypoglycemic, hypolipidemic, and sedative properties, making it a molecule of interest for drug development professionals. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, biological activities, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is an isoquinoline (B145761) alkaloid characterized by the core aporphine ring structure. Its physical state is typically a powder.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₂ | [2] |

| Molecular Weight | 281.35 g/mol | [2] |

| Physical Description | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

| Spectroscopic Technique | Key Findings |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode typically shows a protonated molecule [M+H]⁺. A characteristic fragmentation pathway for aporphine alkaloids with adjacent hydroxyl and methoxy (B1213986) groups involves the sequential loss of methanol (B129727) (CH₃OH) and carbon monoxide (CO).[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H and ¹³C NMR spectra can be interpreted by comparison with structurally similar aporphine alkaloids like nuciferine (B1677029). A key feature for this compound would be a single methoxy signal around 56 ppm in the ¹³C NMR spectrum, corresponding to the C1-OCH₃ group.[2] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic rings and aliphatic portions, C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy and hydroxyl groups. |

Biological Activities and Signaling Pathways

This compound exhibits several noteworthy biological activities.

Enhanced Glucose Consumption

Studies have demonstrated that this compound significantly increases insulin-stimulated glucose consumption in 3T3-L1 adipocytes, with a potency comparable to the antidiabetic drug rosiglitazone. While the precise signaling pathway for this compound has not been fully elucidated, it is hypothesized to enhance the insulin (B600854) signaling cascade that leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This facilitates the uptake of glucose from the bloodstream into the cell.

CYP2D6 Inhibition

This compound has been identified as an inhibitor of cytochrome P450 2D6 (CYP2D6) activity. CYP2D6 is a crucial enzyme in the liver responsible for the metabolism of approximately 25% of all prescription drugs.[4] Inhibition of this enzyme can lead to significant drug-drug interactions by increasing the plasma concentrations and prolonging the effects of medications that are CYP2D6 substrates. This can elevate the risk of adverse effects and toxicity.[4] The mechanism of inhibition can be competitive, non-competitive, or mechanism-based (irreversible).[4]

Experimental Protocols

Isolation and Purification from Nelumbo nucifera

A common method for the isolation of this compound from the leaves of Nelumbo nucifera involves solvent extraction followed by high-speed counter-current chromatography (HSCCC).

1. Crude Extract Preparation:

-

Dried and pulverized leaves of N. nucifera (300 g) are extracted three times with 0.1 mol/L hydrochloric acid (3000 mL each) using ultrasonication (40,000 Hz) for 20 minutes per extraction.[2]

-

The combined extracts are filtered.

-

The pH of the filtrate is adjusted to 8.5 by adding 0.1 mol/L sodium hydroxide.[2]

-

The solution is then filtered again.

-

The resulting filtrate is evaporated to dryness under reduced pressure at 60°C to yield the crude alkaloid extract.[2]

2. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

A two-phase solvent system is prepared, typically consisting of n-hexane-ethyl acetate-methanol-acetonitrile-water (e.g., in a 5:3:3:2.5:5 v/v ratio).[2]

-

The crude extract is dissolved in a suitable volume of the solvent mixture and injected into the HSCCC apparatus.

-

The separation is performed at a specific rotary speed (e.g., 850 rpm) and flow rate (e.g., 2.0 mL/min).[2]

-

Fractions are collected and monitored by HPLC to identify and combine those containing pure this compound.

HPLC Analysis

An established HPLC method for the determination of this compound involves the following conditions:

-

Column: Hypersil C18 (4.6 mm x 250 mm, 5 µm).[5]

-

Mobile Phase: A gradient elution using acetonitrile (B52724) and water containing 0.1% triethylamine.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 35°C.[5]

-

Detection Wavelength: 270 nm.[5]

This method has been shown to have good linearity and recovery for the quantification of this compound in plant extracts.[5]

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. Its ability to enhance glucose uptake suggests potential applications in the management of metabolic disorders, while its inhibitory effect on CYP2D6 highlights the importance of considering drug-drug interactions in any potential therapeutic use. The experimental protocols outlined provide a solid foundation for researchers to isolate, purify, and quantify this compound for further pharmacological studies. Future research should focus on elucidating the precise molecular mechanisms underlying its effects on glucose metabolism and other biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. What are CYP2D6 inhibitors and how do they work? [synapse.patsnap.com]

- 5. [HPLC determination of this compound, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-hydroxy-1-methoxyaporphine and Its Role in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-1-methoxyaporphine is a naturally occurring aporphine (B1220529) alkaloid, a class of secondary metabolites belonging to the larger group of benzylisoquinoline alkaloids (BIAs).[1][2] Aporphine alkaloids are characterized by a tetracyclic ring system and are found in various plant families.[1][2] this compound has been isolated from Nelumbo nucifera (lotus) and is recognized as a significant bioactive component of this plant.[3][4] It is also a major active ingredient in the traditional Chinese medicine Jiang-Zhi-Ning.[4] This guide provides a comprehensive overview of the biosynthesis, physiological role, and experimental analysis of this compound, with a focus on its significance in plant secondary metabolism and its potential for pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the core aporphine skeleton with a hydroxyl group at the C-2 position and a methoxy (B1213986) group at the C-1 position.

-

Molecular Formula: C₁₈H₁₉NO₂[5]

-

Molecular Weight: 281.35 g/mol

-

CAS Number: 33770-27-3

Biosynthesis of this compound

The biosynthesis of aporphine alkaloids is a complex process that is part of the broader benzylisoquinoline alkaloid (BIA) pathway. The specific enzymatic steps leading to this compound have not been fully elucidated, but a putative pathway can be constructed based on the known biosynthesis of related aporphine alkaloids in plants like Nelumbo nucifera.

The biosynthesis begins with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to all BIAs. A series of subsequent enzymatic reactions, including O-methylation, N-methylation, hydroxylation, and intramolecular oxidative coupling, lead to the formation of the aporphine core. The final steps to yield this compound would involve specific hydroxylation and methylation at the C-2 and C-1 positions, respectively, likely catalyzed by cytochrome P450 monooxygenases and O-methyltransferases. In lotus, the expression of genes encoding for BIA biosynthetic enzymes can be induced by wounding, suggesting a role in the plant's defense response.[6]

References

- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PubChemLite - this compound (C18H19NO2) [pubchemlite.lcsb.uni.lu]

- 6. Coregulation of Biosynthetic Genes and Transcription Factors for Aporphine-Type Alkaloid Production in Wounded Lotus Provides Insight into the Biosynthetic Pathway of Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 2-hydroxy-1-methoxyaporphine from Lotus Leaves

For Researchers, Scientists, and Drug Development Professionals